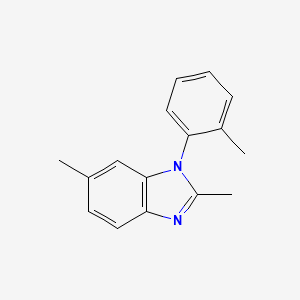
1-(6-Bromo-1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-1H-indol-1-yl)ethanone is a compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position of the indole ring and an ethanone group attached to the nitrogen atom. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid .
Industrial Production Methods: Industrial production of 1-(6-Bromo-1H-indol-1-yl)ethanone may involve large-scale bromination and subsequent functionalization of indole derivatives. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromo-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-(6-Bromo-1H-indol-1-yl)ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and ethanone group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-1H-indol-1-yl)ethanone: Similar structure with bromine at the 5th position.
1-(6-Chloro-1H-indol-1-yl)ethanone: Chlorine atom instead of bromine.
1-(6-Fluoro-1H-indol-1-yl)ethanone: Fluorine atom instead of bromine.
Uniqueness: 1-(6-Bromo-1H-indol-1-yl)ethanone is unique due to the specific position of the bromine atom, which influences its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
1-(6-bromoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,1H3 |
Clé InChI |
XLBUUHMWACMRLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)

![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)



![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)

![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)

![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)

